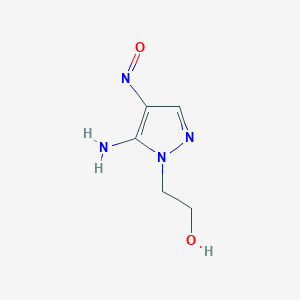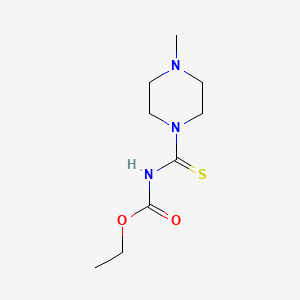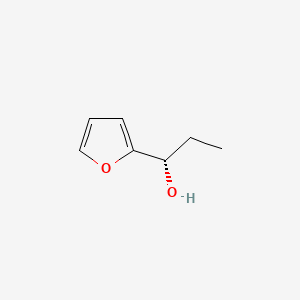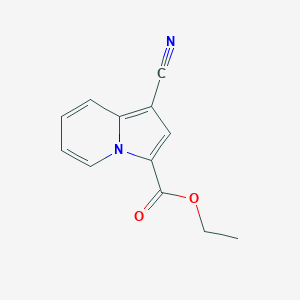
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-
Übersicht
Beschreibung
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- is a compound belonging to the class of 5-amino-pyrazoles. These compounds are known for their versatility as synthetic building blocks in the synthesis of various organic molecules, particularly diverse heterocyclic scaffolds. The molecular structure of 5-amino-pyrazoles is characterized by a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- can be achieved through various approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions. For instance, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo pyrimidines. Another method involves a novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives.
Analyse Chemischer Reaktionen
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- undergoes various types of chemical reactions, including:
Condensation Reactions: Reacts with α, β-unsaturated compounds in the presence of ethanol and heat to form fluorescent pyrazolo pyrimidines.
Cyclocondensation: Involves the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, leading to the formation of regioisomeric pyrazoles.
Common reagents and conditions used in these reactions include ethanol, heat, and enynones. The major products formed from these reactions are diverse heterocyclic or fused heterocyclic scaffolds.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a versatile synthetic building block in the construction of various organic molecules. In medicinal chemistry, 5-amino-pyrazoles are promising functional reagents similar to biologically active compounds. They are used in the synthesis of pharmaceuticals and other medicinal compounds.
Wirkmechanismus
They exhibit diverse applications, especially in the field of pharmaceutics and medicinal chemistry. The molecular targets and pathways involved are likely related to their ability to form diverse heterocyclic scaffolds and interact with various biological molecules.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- can be compared with other similar compounds, such as:
5-Amino-1H-pyrazole-4-carbonitrile: Synthesized through a one-pot, multicomponent protocol.
5-Amino-4-hydroxyiminopyrazole: Identified by spectroscopic methods and single-crystal X-ray diffraction.
Eigenschaften
IUPAC Name |
2-(5-amino-4-nitrosopyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-5-4(8-11)3-7-9(5)1-2-10/h3,10H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJHVTSGFRHQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1N=O)N)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436143 | |
| Record name | 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128564-63-6 | |
| Record name | 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3347176.png)



